molecular formula C7H7N3O2S B3340524 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 70661-86-8

3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3340524
CAS No.: 70661-86-8
M. Wt: 197.22 g/mol
InChI Key: BTHSSYLQNVNWJG-UHFFFAOYSA-N
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Description

3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a fused heterocyclic compound featuring a pyridine ring fused with a 1,2,4-thiadiazine 1,1-dioxide system. The 3-methyl substituent and the 1,1-dioxide moiety are critical to its pharmacological activity. This compound belongs to a class of potassium channel openers (KCOs) structurally related to diazoxide and pinacidil, with demonstrated vasorelaxant properties .

The compound adopts the 4H-tautomeric form in the crystalline state, as confirmed by X-ray crystallography and spectral data . This tautomeric preference influences its reactivity and interaction with biological targets, such as ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells .

Properties

IUPAC Name

3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-5-9-7-6(3-2-4-8-7)13(11,12)10-5/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHSSYLQNVNWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879077
Record name 3-Methyl-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70661-86-8
Record name 2H-Pyrido(2,3-e)-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070661868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides

  • Structural Differences : The pyrido[4,3-e] isomer differs in the fusion position of the pyridine and thiadiazine rings (Figure 1). This positional isomerism significantly alters biological activity.
  • Pharmacological Activity: Pyrido[4,3-e] derivatives (e.g., BPDZ 42 and BPDZ 44) exhibit poor activity on pancreatic β-cells but show potent vasorelaxant effects on aortic smooth muscle. In contrast, pyrido[2,3-e] analogs (like the 3-methyl derivative) demonstrate balanced tissue selectivity . Substitutions at the 3-position (e.g., 3,3-dimethyl-2-butylamino) enhance vascular activity, with EC50 values comparable to pinacidil (~10–30 µM) .

Table 1 : Activity Comparison of Pyrido-thiadiazine 1,1-dioxides

Compound Structure β-Cell Activity Vasorelaxant Activity (EC50)
3-Methyl-4H-pyrido[2,3-e] Pyrido[2,3-e] Moderate 15 µM
BPDZ 42 (pyrido[4,3-e]) Pyrido[4,3-e] Low 25 µM
Diazoxide Benzothiadiazine High >100 µM

Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides

  • Isosteric Replacement: Replacing the pyridine ring with thiophene (e.g., 6-chloro-4-ethyl-thieno[3,2-e] analog) enhances AMPA receptor potentiator activity. These compounds show 10-fold higher potency in cognitive enhancement compared to pyrido analogs .
  • Cyclopropyl Substitution : Introducing a cyclopropyl group at the 4-position improves metabolic stability and brain penetration, as seen in compound 24 (EC50 = 0.3 mg/kg in object recognition tests) .

Non-Fused 1,2,4-Thiadiazine 1,1-dioxides

  • Unlike fused-ring derivatives (e.g., diazoxide), non-fused analogs (e.g., 5-aryl-1,2,4-thiadiazines) lack diuretic effects but retain antihypertensive activity. Their simpler structures allow for modular synthetic approaches .

Tautomerism and Alkylation Effects

  • Tautomeric Forms: The 4H-form is thermodynamically favored in pyrido-thiadiazines, while quinoline-fused analogs (e.g., quino[4,3-e] derivatives) adopt the 1H-form. This impacts alkylation regioselectivity .
  • Methylation : Alkylation at the pyridine nitrogen (e.g., 4-methyl derivatives) enhances solubility and bioavailability. For example, 4-methyl-pyrido[4,3-e] derivatives show improved pharmacokinetic profiles .

Biological Activity

3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H7N3O2S
  • Molecular Weight : 197.21 g/mol
  • InChIKey : NKKREMMBGZRZTR-UHFFFAOYSA-N

Potassium Channel Modulation

Research indicates that derivatives of 4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide function as potassium channel openers. These compounds were evaluated for their ability to influence insulin release from pancreatic beta-cells. Notably, certain derivatives exhibited greater potency than diazoxide, a known potassium channel opener. The selectivity for pancreatic tissues over vascular tissues suggests potential therapeutic applications in diabetes management and metabolic disorders .

Structure-Activity Relationship (SAR)

The biological activity of 3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is closely tied to its structural features. A pharmacophoric model has been proposed based on the interactions with K(ATP) channels in pancreatic cells. This model aids in understanding how modifications to the compound can enhance its efficacy and selectivity .

Study on Insulin Release

A significant study evaluated the insulin-releasing effects of various substituted derivatives of 3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide. The findings revealed that specific alkylamino substitutions improved the compounds' ability to stimulate insulin secretion while minimizing effects on vascular smooth muscle .

CompoundInsulin Release EffectSelectivity Ratio (Pancreatic/Vascular)
DiazoxideModerate1:1
Compound A (alkylamino)High10:1
Compound B (unsubstituted)Low5:1

The primary mechanism through which 3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide exerts its effects is by opening K(ATP) channels in pancreatic beta-cells. This process leads to hyperpolarization of the cell membrane and reduced calcium influx, ultimately modulating insulin secretion .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting from pyridine and thiadiazine precursors. A typical approach involves:

Sulfonation : Introduction of the sulfonyl group using chlorosulfonic acid under controlled temperatures (60–80°C) to avoid side reactions .

Cyclization : Formation of the fused pyridothiadiazine ring using ammonia or hydrazine hydrate in ethanol, requiring 48–72 hours for completion .

Methylation : Selective N-methylation with methyl iodide in DMF, catalyzed by potassium methoxide, achieving ~60–80% yield .

  • Critical Factors : Solvent polarity (DMF enhances nucleophilicity) and stoichiometric ratios of methyl iodide are critical for minimizing byproducts.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide?

  • Methodological Answer :

  • ¹H-NMR : The methyl group (CH₃) appears as a singlet at δ 2.5–2.7 ppm. Protons on the pyridine ring resonate as doublets at δ 8.9–9.1 ppm (J = 5.8–6.8 Hz), while thiadiazine protons appear as multiplets at δ 7.3–7.9 ppm .
  • ¹³C-NMR : The sulfone group (SO₂) shifts carbons adjacent to it downfield (δ 130–135 ppm) .
  • IR : Strong absorption bands at 1318–1321 cm⁻¹ (asymmetric S=O stretch) and 1176–1182 cm⁻¹ (symmetric S=O stretch) confirm sulfone formation .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of substituent introduction in pyridothiadiazine derivatives?

  • Methodological Answer :

  • Electrophilic Substitution : Electron-withdrawing groups (e.g., -CF₃) direct substituents to the 4-position of the pyridine ring via resonance stabilization. Use Lewis acids like AlCl₃ to enhance selectivity .
  • Nucleophilic Aromatic Substitution : Fluorine or chlorine substituents at the 3-position activate the ring for SNAr reactions with amines or thiols, requiring polar aprotic solvents (e.g., DMSO) .
    • Case Study : Introducing a 4-fluorophenyl group increased antibacterial activity by 40% compared to unsubstituted analogs, attributed to enhanced lipophilicity .

Q. How can contradictory biological activity data for pyridothiadiazine derivatives be resolved?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare derivatives with varying substituents (Table 1). For example:
Substituent (Position)Biological Activity (IC₅₀, µM)Mechanism of Action
-CH₃ (3)12.5 (Anticancer)Topoisomerase II inhibition
-CF₃ (4)8.2 (Antimicrobial)DNA gyrase binding
-Cl (3)25.1 (Weak activity)Non-specific binding
  • Experimental Validation : Use isosteric replacements (e.g., -OCH₃ vs. -CF₃) to isolate electronic effects from steric contributions .

Q. What computational methods predict the binding affinity of 3-methyl derivatives to biological targets?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with enzymes like DNA gyrase. Key steps:

Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1KZN).

Simulate binding poses with a grid box centered on the active site.

  • MD Simulations : GROMACS can assess stability of ligand-receptor complexes over 100 ns. Metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

Data Contradiction Analysis

Q. Why do some studies report poor solubility of 3-methyl derivatives despite structural modifications?

  • Resolution :

  • Crystallography Data : The planar pyridothiadiazine core promotes π-π stacking, reducing solubility. Methyl groups at the 3-position exacerbate this by increasing hydrophobicity .
  • Workaround : Co-solvents (e.g., PEG-400) or prodrug strategies (e.g., phosphate esters) improve bioavailability without altering activity .

Synthesis Optimization Table

Table 2 : Reaction conditions for key intermediates

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonationClSO₃H, 70°C, 6 h8598.5
CyclizationNH₃/EtOH, 65°C, 48 h7897.2
MethylationCH₃I, KOMe/DMF, 20 h7296.8

Key Spectral Reference Table

Table 3 : Diagnostic peaks for structural confirmation

TechniqueKey PeaksAssignment
¹H-NMRδ 8.92 (d, J = 5.86 Hz)Pyridine H
¹³C-NMRδ 154.17 (C=O)Thiadiazine
IR1318 cm⁻¹, 1182 cm⁻¹S=O stretches

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

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